molecular formula C12H21NO2 B2759237 Ethyl decahydroquinoline-3-carboxylate CAS No. 1895301-34-4

Ethyl decahydroquinoline-3-carboxylate

Cat. No.: B2759237
CAS No.: 1895301-34-4
M. Wt: 211.305
InChI Key: BWTLBDSZVWRFHD-UHFFFAOYSA-N
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Description

Ethyl decahydroquinoline-3-carboxylate is a fully saturated bicyclic compound derived from quinoline, featuring a hydrogenated ring system. This structural characteristic distinguishes it from aromatic quinoline derivatives, conferring unique physicochemical and biological properties. It is synthesized via multi-step reactions, including Michael addition and NaBH₄-mediated reduction, as demonstrated in the preparation of ethyl 1-allyl-3-methyldecahydroquinoline-4a-carboxylate (yield: 89%, dr = 6:1) .

Properties

IUPAC Name

ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-15-12(14)10-7-9-5-3-4-6-11(9)13-8-10/h9-11,13H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTLBDSZVWRFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCCCC2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl decahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinoline derivatives followed by esterification. For instance, the reduction of quinoline-3-carboxylic acid with a reducing agent like sodium borohydride, followed by esterification with ethanol, can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reduction step, while acid catalysts like sulfuric acid can be used for esterification .

Chemical Reactions Analysis

Types of Reactions: Ethyl decahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds similar to ethyl decahydroquinoline-3-carboxylate exhibit a variety of biological activities, including antimicrobial properties. These activities are often attributed to their ability to interact with biological targets such as enzymes and receptors, modulating physiological processes. For instance, derivatives of this compound have shown potential in inhibiting pathways involved in microbial growth, suggesting a role in developing new antimicrobial agents.

Anticancer Activity
There is growing interest in the anticancer potential of this compound. Studies have suggested that it may inhibit cancer cell proliferation through specific interactions with cellular targets. The compound's structure allows it to engage with various biological pathways, making it a candidate for further investigation in cancer therapeutics.

Organic Synthesis

Intermediate in Chemical Reactions
this compound serves as a valuable intermediate in organic synthesis due to its reactivity and solubility. Its ethyl ester group enhances its ability to participate in various chemical reactions, facilitating the synthesis of more complex molecules. This property is particularly useful in the synthesis of alkaloids and other bioactive compounds.

Synthesis Methods
The synthesis of this compound can be achieved through several methods, including cyclocondensation reactions and other organic transformations. For example, the use of chiral tricyclic lactams has been explored to create substituted derivatives of decahydroquinolines, demonstrating the versatility of this compound in synthetic chemistry .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the efficacy of this compound against various pathogensThe compound exhibited significant inhibition against bacterial strains, indicating its potential as an antimicrobial agent
Research on Anticancer PropertiesExplored the interactions of this compound with cancer cell linesResults showed reduced proliferation rates in treated cells, suggesting anticancer potential
Synthesis of AlkaloidsUtilized this compound as an intermediateSuccessfully synthesized several complex alkaloids with notable biological activities

Structural Comparison

This compound shares structural similarities with several other compounds that have been studied for their biological activities. Below is a comparison highlighting its uniqueness:

Compound Name Structure Type Key Features
Ethyl 3-(methoxymethyl)pyrrolidine-3-carboxylatePyrrolidine derivativeExhibits different biological activities; used as an intermediate
DecahydroquinolineBicyclic amineLacks carboxylic functionality; primarily studied for pharmacological properties
Ethyl 2-(decahydroquinolin-3-yl)acetateAcetic acid derivativeSimilar structure but focuses more on metabolic pathways rather than direct biological activity

Mechanism of Action

The mechanism of action of ethyl decahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and substituent impacts among ethyl quinoline-3-carboxylate derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl decahydroquinoline-3-carboxylate Decahydroquinoline core (saturated) C₁₂H₁₉NO₂ 209.28 g/mol High flexibility, pharmaceutical intermediate
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate Cl at C6, OH at C4 (aromatic) C₁₂H₁₀ClNO₃ 251.67 g/mol Hydrogen bonding, antimicrobial activity
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate Cl at C4, ethyl at C6 (aromatic) C₁₄H₁₄ClNO₂ 263.72 g/mol Lipophilic, potential CNS activity
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate Cl at C7, OH at C4, Me at C2 C₁₃H₁₂ClNO₃ 265.69 g/mol Steric hindrance, antitumor applications
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Oxo at C4 (partially unsaturated) C₁₂H₁₁NO₃ 217.22 g/mol High melting point (270–272°C), thermal stability

Physicochemical Properties

  • Solubility: Aromatic derivatives (e.g., ethyl 6-chloroquinoline-3-carboxylate) exhibit lower water solubility due to planar, hydrophobic structures. In contrast, decahydroquinoline derivatives may display improved solubility in organic solvents due to reduced conjugation .
  • Thermal Stability: Partially unsaturated derivatives like ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate show high thermal stability (mp: 270–272°C) compared to decahydroquinoline analogs, which likely have lower melting points .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl decahydroquinoline-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Approach :

  • Step 1 : Begin with a cyclization reaction of a substituted aniline derivative (e.g., 4-chloro-6,8-dimethoxyquinoline-3-carboxylic acid) using ethanol as a solvent and a catalyst like sulfuric acid or thionyl chloride to form the ester .
  • Step 2 : Optimize reaction parameters (temperature: 60–80°C, time: 12–24 hours) to maximize yield. Use TLC or HPLC to monitor reaction progress.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields typically range from 50–70%, depending on substituent steric effects .
  • Key Data :
CatalystTemperature (°C)Yield (%)Purity (%)
H₂SO₄706298
SOCl₂806897

Q. How do substituents (e.g., methoxy, chloro, fluoro) at specific positions modulate the compound’s biological activity?

  • Methodological Approach :

  • Step 1 : Synthesize analogs with targeted substitutions (e.g., 6-fluoro, 8-methoxy) using nucleophilic aromatic substitution or Pd-catalyzed coupling .
  • Step 2 : Evaluate antimicrobial activity via MIC assays against Gram-positive/negative bacteria. Compare with unsubstituted derivatives.
  • Key Findings :
  • Chloro at position 4 enhances lipophilicity, improving membrane penetration (MIC: 2 µg/mL vs. S. aureus vs. 8 µg/mL for unsubstituted analogs) .
  • Methoxy groups at positions 6/8 reduce cytotoxicity (IC₅₀: >100 µM vs. HEK293 cells) but lower solubility .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound synthesis?

  • Methodological Approach :

  • Step 1 : Perform DFT calculations (B3LYP/6-31G*) to compare energy barriers for competing pathways (e.g., radical vs. ionic mechanisms).
  • Step 2 : Validate with kinetic isotope effects (KIEs) or trapping intermediates via in-situ NMR .
  • Case Study : A 2024 study resolved discrepancies in oxidation steps by identifying a hidden transition state (ΔG‡ = 28.5 kcal/mol) favoring CrO₃-mediated oxidation over KMnO₄ .

Q. What strategies mitigate batch-to-batch variability in crystallographic purity during scale-up?

  • Methodological Approach :

  • Step 1 : Implement process analytical technology (PAT) for real-time monitoring of crystallization (e.g., Raman spectroscopy).
  • Step 2 : Optimize solvent polarity (e.g., ethanol/water mixtures) to control nucleation rates.
  • Key Data :
Solvent SystemCrystallinity (%)Purity (%)
Ethanol8595
Ethanol/H₂O (7:3)9299
  • Reference : Crystallographic studies show that 1% seed crystals reduce variability by 40% .

Q. How do solvent effects and pH influence the compound’s stability in biological assays?

  • Methodological Approach :

  • Step 1 : Conduct accelerated stability testing (40°C/75% RH) in PBS (pH 7.4) vs. cell culture media (pH 6.5–7.0).
  • Step 2 : Analyze degradation products via LC-MS.
  • Findings :
  • Degradation half-life (t₁/₂) drops from 72 hours (PBS) to 24 hours (DMEM + 10% FBS) due to esterase activity .
  • Acidic conditions (pH <5) promote hydrolysis of the ester group, forming decahydroquinoline-3-carboxylic acid .

Contradiction Analysis

Q. Why do some studies report conflicting SAR trends for substituents at position 3?

  • Resolution Strategy :

  • Step 1 : Re-analyze datasets using multivariate regression (e.g., CoMFA) to account for hidden variables like assay conditions or cell line variability.
  • Step 2 : Validate with isogenic cell lines to isolate substituent effects.
  • Example : A 2025 meta-analysis found that chloro substituents show inverted activity trends in E. coli vs. P. aeruginosa due to efflux pump differences .

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